

5-Hexynoic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Hexynoic acid

Cat. No.: B1207188

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An In-depth Examination of a Bioorthogonal Probe for Protein Acylation Analysis

This technical guide provides a comprehensive overview of **5-Hexynoic acid**, a valuable tool for researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and its significant application as a bioorthogonal chemical reporter for the study of protein acylation, a critical post-translational modification. Detailed experimental protocols and visual workflows are provided to facilitate its use in the laboratory.

Core Data and Properties

5-Hexynoic acid is a short-chain fatty acid analog containing a terminal alkyne group. This unique feature allows for its use in "click chemistry" reactions, enabling the detection and identification of proteins that have been metabolically labeled with this probe.

Property	Value	Reference
CAS Number	53293-00-8	[1][2][3]
Molecular Formula	C ₆ H ₈ O ₂	[4][5]
Molecular Weight	112.13 g/mol	[3][4][5]
Appearance	Colorless to light orange/yellow clear liquid	[5]
Boiling Point	224-225 °C	[3]
Density	1.016 g/mL at 25 °C	[3]
Solubility	Soluble in acetonitrile and methanol	[2]

Synthesis of 5-Hexynoic Acid

A common and practical synthesis of **5-Hexynoic acid** starts from cyclohexanone and proceeds in three main steps. This method provides a reliable route to obtain the compound for research purposes.

A representative three-step synthesis of **5-Hexynoic acid** is as follows:

- **Oxidation of Cyclohexanone:** Cyclohexanone is oxidized to produce 5-hexenoic acid.
- **Dibromination:** The 5-hexenoic acid is then treated with bromine to yield 5,6-dibromohexanoic acid.
- **Dehydrobromination:** The final step involves the dehydrobromination of 5,6-dibromohexanoic acid to form the terminal alkyne of **5-Hexynoic acid**.

Application in Studying Protein Acylation

5-Hexynoic acid is a powerful tool for investigating protein acylation, particularly fatty acid synthase (FASN)-dependent modifications. FASN is the key enzyme responsible for the de novo synthesis of fatty acids, primarily palmitate. In many cancer cells and during certain viral infections, FASN is significantly upregulated.

The alkyne handle on **5-Hexynoic acid** allows it to be metabolically incorporated into proteins by FASN and other acyltransferases. Once incorporated, the alkyne group can be covalently linked to a reporter molecule, such as a fluorophore or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This enables the visualization and/or enrichment of acylated proteins for subsequent analysis by techniques like mass spectrometry.

Experimental Protocols

The following are detailed methodologies for key experiments involving **5-Hexynoic acid**.

Metabolic Labeling of Cultured Cells with 5-Hexynoic Acid

This protocol describes the metabolic incorporation of **5-Hexynoic acid** into cellular proteins.

Materials:

- **5-Hexynoic acid**
- Cell culture medium appropriate for the cell line
- Cultured mammalian cells
- Phosphate-buffered saline (PBS)

Procedure:

- Culture cells to approximately 80-90% confluency.
- Prepare a stock solution of **5-Hexynoic acid** in DMSO.
- Dilute the **5-Hexynoic acid** stock solution in cell culture medium to a final concentration of 25-50 μM .
- Remove the existing medium from the cells and wash once with PBS.
- Add the medium containing **5-Hexynoic acid** to the cells.

- Incubate the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO₂.
- After incubation, wash the cells twice with cold PBS to remove unincorporated **5-Hexynoic acid**.
- The cells are now ready for lysis and downstream click chemistry reaction.

Click Chemistry Reaction for Protein Labeling

This protocol details the "click" reaction to attach a reporter molecule to the alkyne-modified proteins in cell lysate.

Materials:

- Cell lysate from metabolically labeled cells
- Azide-functionalized reporter molecule (e.g., Azide-Fluorophore, Biotin-Azide)
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
- Sodium ascorbate
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

- Lyse the metabolically labeled cells in a suitable lysis buffer on ice.
- Clarify the lysate by centrifugation to remove cellular debris.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
- In a microcentrifuge tube, combine the following in order:
 - Cell lysate (e.g., 50-100 µg of total protein)

- Azide-functionalized reporter molecule (final concentration typically 10-50 μM)
- Freshly prepared 10X Click-iT® reaction buffer containing CuSO_4 and a copper-chelating ligand.
- Freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).
- Vortex the mixture gently and incubate at room temperature for 1-2 hours, protected from light.
- The labeled proteins are now ready for analysis by SDS-PAGE and in-gel fluorescence scanning or for enrichment using streptavidin beads if a biotin-azide reporter was used.

Sample Preparation for Mass Spectrometry Analysis

This protocol outlines the steps for preparing biotin-labeled proteins for identification by mass spectrometry.

Materials:

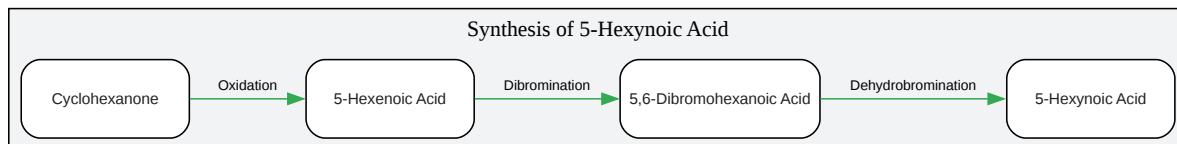
- Biotin-labeled cell lysate
- Streptavidin-agarose beads
- Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
- Elution buffer (e.g., buffer containing excess free biotin or a buffer that disrupts the biotin-streptavidin interaction)
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin
- Formic acid

Procedure:

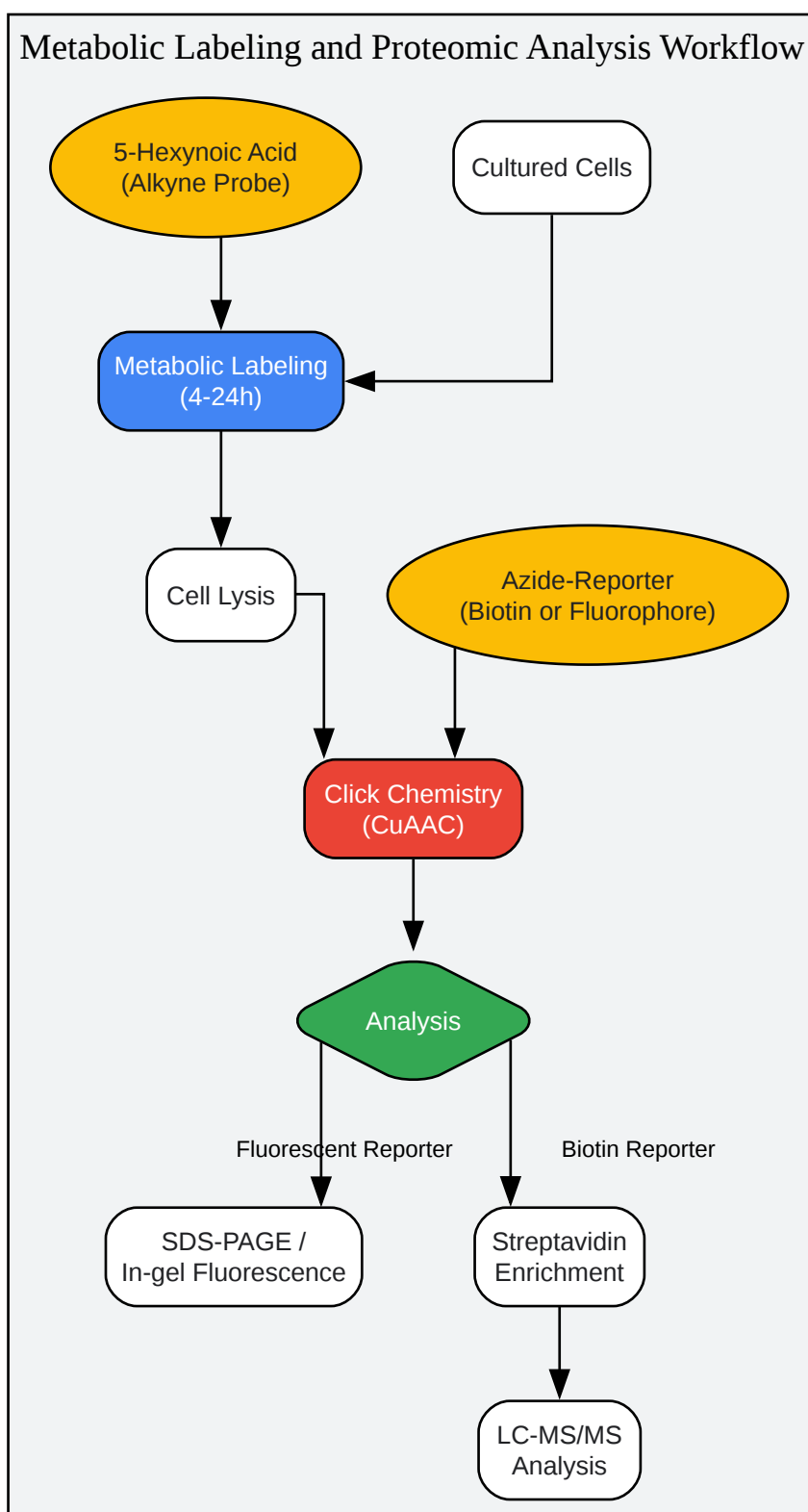
- Incubate the biotin-labeled cell lysate with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation to capture the labeled proteins.
- Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
- Elute the bound proteins from the beads.
- Reduce the disulfide bonds in the eluted proteins by incubating with DTT.
- Alkylate the free cysteine residues by incubating with IAA in the dark.
- Digest the proteins into peptides overnight using trypsin.
- Acidify the peptide mixture with formic acid to stop the digestion.
- Desalt the peptides using a C18 StageTip or equivalent.
- The purified peptides are now ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

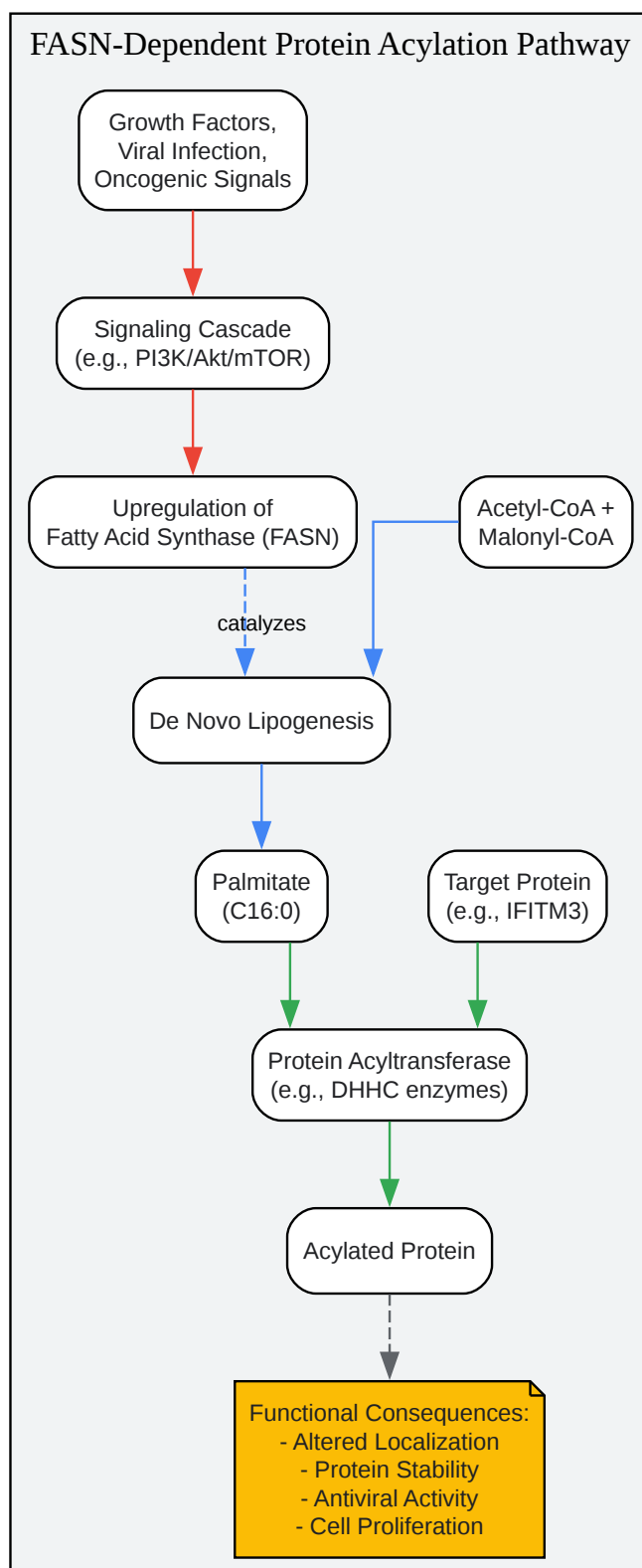
Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving **5-Hexynoic acid** and the related biological pathways.



Metabolic Labeling and Proteomic Analysis Workflow





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